molecular formula C11H13NO2 B14878036 4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one

4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one

Cat. No.: B14878036
M. Wt: 191.23 g/mol
InChI Key: LLXWBQFRZQLQFZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a hydroxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with methylamine, followed by cyclization to form the pyrrolidinone ring. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-(2-oxophenyl)-4-methylpyrrolidin-2-one.

    Reduction: Formation of 4-(2-hydroxyphenyl)-4-methylpyrrolidin-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar pyrrolidinone ring structure but differ in the substitution pattern.

    Schiff Bases: Compounds containing a similar hydroxyphenyl group but with different core structures.

Uniqueness

4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group and a pyrrolidinone ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-4-methylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(6-10(14)12-7-11)8-4-2-3-5-9(8)13/h2-5,13H,6-7H2,1H3,(H,12,14)

InChI Key

LLXWBQFRZQLQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C2=CC=CC=C2O

Origin of Product

United States

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